molecular formula C11H14O4 B1587018 Ethyl 2-(4-hydroxyphenoxy)propanoate CAS No. 65343-67-1

Ethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B1587018
CAS No.: 65343-67-1
M. Wt: 210.23 g/mol
InChI Key: ILYSHPJWNMPBPE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 65343-67-1) is a chiral ester with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It exists as a white solid with a melting point of 327.4°C and is soluble in organic solvents like ethanol and dimethylformamide but insoluble in water . The compound features a para-hydroxyphenoxy group attached to a propanoate backbone, with a chiral center at the C2 position, making its (R)-enantiomer (CAS 71301-98-9) particularly significant in pharmaceutical and agrochemical synthesis . It serves as a key intermediate in herbicides such as fenoxaprop-ethyl and chiral catalysts for asymmetric reactions .

Preparation Methods

Preparation Method via Esterification of 2-(4-Hydroxyphenoxy)propionic Acid

Process Overview

One widely documented industrial preparation method involves the direct esterification of 2-(4-hydroxyphenoxy)propionic acid with ethanol under controlled conditions. This method is described in detail in Chinese patent CN102731306A (2012).

Detailed Steps

  • Raw Materials :

    • 2-(4-hydroxyphenoxy)propionic acid (purity ≥ 99%)
    • Ethanol (purity ≥ 99%)
    • Toluene (as azeotropic agent, purity ≥ 99%)
  • Procedure :

    • Add 261.5 parts by weight of 2-(4-hydroxyphenoxy)propionic acid and 3.4 parts by weight of toluene into a reaction kettle.
    • Add ethanol (86 parts by weight) in batches: the first batch is approximately two-thirds of the total ethanol volume.
    • Maintain the reaction temperature at 70°C under normal pressure.
    • Perform reduced-pressure distillation to remove water generated by the esterification reaction, driving the reaction forward.
    • Monitor the concentration of unreacted acid; if present, add the next ethanol batch and repeat the esterification and water removal steps until all ethanol is consumed and the acid is fully converted.
    • Cool the reaction mixture to room temperature.
    • Wash the product with water to remove impurities.
    • Carry out reduced-pressure distillation and adsorption purification to remove residual impurities.
    • Crystallize the product by cooling, then centrifuge and dry to obtain ethyl 2-(4-hydroxyphenoxy)propanoate with high purity.

Advantages

  • Simple operation and low cost
  • Reduced environmental pollution
  • Suitable for large-scale industrial production

Summary Table of Key Parameters

Parameter Value/Condition
Acid (2-(4-hydroxyphenoxy)propionic acid) 261.5 parts by weight
Ethanol 86 parts by weight (added in batches)
Toluene 3.4 parts by weight (azeotrope)
Reaction temperature 70°C
Pressure Normal pressure with vacuum distillation for water removal
Purity of final product ≥ 99%

Preparation Method via Nucleophilic Substitution Using Hydroquinone and Ethyl O-benzenesulfonyl Lactate

Process Overview

Another synthetic route involves the nucleophilic substitution reaction of hydroquinone with (R)-ethyl O-benzenesulfonyl lactate under inert atmosphere conditions. This method is described in ChemicalBook (2023) and is notable for producing the chiral (R)-enantiomer of this compound.

Detailed Steps

  • Raw Materials :

    • Hydroquinone (8.25 g, 0.075 mol)
    • Sodium carbonate (6.36 g, 0.06 mol) as base
    • Polyethylene glycol 1500 (PEG-1500, 0.5 g) as phase transfer catalyst
    • Ethyl O-benzenesulfonyl lactate (12.9 g, 0.05 mol) diluted in xylene
    • Xylene as solvent (80 mL)
  • Procedure :

    • In a nitrogen-purged 250 mL flask, mix hydroquinone, sodium carbonate, PEG-1500, and xylene.
    • Heat the mixture to 120°C in an oil bath and stir for 1 hour under nitrogen atmosphere to ensure inert conditions.
    • Add the ethyl O-benzenesulfonyl lactate solution dropwise over multiple intervals (three additions over 40 minutes total).
    • Continue stirring the reaction mixture at 120°C for 6 hours under nitrogen.
    • Filter the reaction mixture to remove solids.
    • Add water to the filtrate and extract the product with dichloromethane three times.
    • Dry the organic layer over anhydrous sodium sulfate.
    • Remove solvent by rotary evaporation to yield crude product.
    • Purify by column chromatography to obtain ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate as light yellow transparent crystals.

Yield and Purity

  • Yield: 86.7%
  • Product contains minor hydroquinone impurities, removed by chromatography
  • The reaction requires strict oxygen exclusion to prevent side reactions

Summary Table of Key Parameters

Parameter Value/Condition
Hydroquinone 8.25 g (0.075 mol)
Sodium carbonate 6.36 g (0.06 mol)
PEG-1500 0.5 g
Ethyl O-benzenesulfonyl lactate 12.9 g (0.05 mol)
Solvent Xylene, 80 mL
Temperature 120°C
Atmosphere Nitrogen (inert)
Reaction time 6 hours
Yield 86.7%

Comparative Analysis of Preparation Methods

Aspect Esterification Method (Patent CN102731306A) Nucleophilic Substitution Method (ChemicalBook)
Starting Materials 2-(4-hydroxyphenoxy)propionic acid, ethanol, toluene Hydroquinone, ethyl O-benzenesulfonyl lactate, sodium carbonate
Reaction Type Acid-catalyzed esterification Nucleophilic substitution
Reaction Conditions 70°C, normal pressure, batch ethanol addition 120°C, inert atmosphere, 6 hours
Purification Washing, vacuum distillation, adsorption, crystallization Filtration, extraction, drying, column chromatography
Yield Not explicitly stated; high purity product obtained 86.7% yield
Scalability Suitable for industrial large-scale production More suited for laboratory scale due to chromatography step
Environmental Impact Low pollution, simple operation Requires inert gas and organic solvents

Research Findings and Notes

  • The esterification method is industrially preferred for its simplicity, cost-effectiveness, and environmental friendliness. The use of toluene as an azeotropic agent facilitates water removal and drives the reaction to completion.
  • The nucleophilic substitution route is valuable for obtaining the optically active (R)-enantiomer, which may be important for applications requiring stereochemical purity. The inert atmosphere is critical to prevent oxidation of hydroquinone and side reactions.
  • Both methods require high-purity starting materials (≥ 99%) to achieve high product purity.
  • Purification steps differ significantly: the esterification method uses crystallization and adsorption, while the substitution method employs chromatographic purification.
  • The esterification method includes iterative ethanol addition and vacuum distillation cycles to ensure complete conversion of acid to ester.

Chemical Reactions Analysis

Ethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . In substitution reactions, nucleophiles such as hydroxide ions can replace the ethoxy group, leading to the formation of different products . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
Ethyl 2-(4-hydroxyphenoxy)propanoate 65343-67-1 C₁₁H₁₄O₄ 210.23 Chiral center (R-configuration), solid at room temperature, herbicidal intermediate Used in fenoxaprop-ethyl synthesis; moderate acute oral toxicity (H302)
(R)-Mthis compound 96562-58-2 C₁₀H₁₂O₄ 196.20 Methyl ester analog; shorter alkyl chain may enhance water solubility Potential alternative in drug synthesis for improved bioavailability
Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (DHET) 71301-98-9 C₁₁H₁₄O₄ 210.23 (R)-enantiomer; liquid form with no defined melting point Chiral catalyst in asymmetric synthesis; safer handling due to liquid state
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate 19883-57-9 C₁₃H₁₈O₄ 238.28 Ethoxy substitution at C2; increased steric hindrance Limited data on applications; structural complexity may reduce reactivity

Key Observations :

  • Ester Chain Length : Methyl esters (e.g., 96562-58-2) reduce molecular weight and may enhance solubility but could lower metabolic stability compared to ethyl analogs .
  • Chirality : The (R)-enantiomer (71301-98-9) is preferred in enantioselective reactions, whereas racemic mixtures (rac-EHPP) require separation for targeted bioactivity .

Substitution Pattern Variations

Compound Name CAS Number Substituent Position Functional Groups Reactivity/Stability Notes
Ethyl 2-(2-hydroxyphenoxy)acetate 99186-63-7 Ortho-hydroxyphenoxy Acetate ester (C2) Ortho-substitution may hinder steric accessibility in reactions
Ethyl 3-(4-hydroxyphenyl)-2-acetamidopropanoate N/A Para-hydroxyphenyl Acetamide group Enhanced hydrogen-bonding capacity; potential for peptide conjugation
Ethyl 2-(hexylcarbamoyloxy)propanoate N/A Urethane linkage Carbamoyloxy group Used in lipase-catalyzed transamidation; higher reactivity than phenoxy esters

Key Observations :

  • Para vs. Ortho Substitution : Para-substituted compounds (e.g., 65343-67-1) exhibit better steric accessibility for electrophilic reactions compared to ortho analogs .
  • Functional Group Diversity: Urethane-containing esters (e.g., hexylcarbamoyloxy derivatives) enable unique transamidation pathways, unlike phenoxy-based esters .

Key Observations :

  • The target compound’s moderate toxicity (Category 4) makes it safer to handle than fenoxaprop-ethyl (Category 3) but requires precautions against ingestion .
  • Cyano-substituted acrylates (e.g., 2E derivatives) pose decomposition risks, necessitating stricter containment .

Biological Activity

Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) is a compound derived from the herbicide fenoxaprop-ethyl and has garnered attention for its biological activities, particularly in relation to its metabolism, toxicity, and potential applications in agricultural chemistry. This article delves into the biological activity of EHPP, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C11_{11}H14_{14}O4_{4}
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 71301-98-9
  • Structure : EHPP contains a chiral center, contributing to its enantiomeric properties, which can influence its biological activity.

Sources and Synthesis

EHPP is primarily synthesized through the hydrolysis of fenoxaprop-ethyl and is classified under phenoxypropionic acid derivatives. It can also be obtained from natural products or synthesized via esterification reactions involving 2-(4-hydroxyphenoxy)propionic acid and ethanol .

Metabolism and Toxicity

Research indicates that EHPP is a significant metabolite of fenoxaprop-ethyl. A study conducted on zebrafish demonstrated that EHPP, along with other metabolites of fenoxaprop-ethyl, exhibited lower toxicity compared to the parent compound. The acute toxicity order was found to be:

  • Fenoxaprop-ethyl (FE)
  • 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)
  • This compound (EHPP)
  • Fenoxaprop (FA)
  • 2-(4-hydroxyphenoxy)propanoic acid (HPPA)

The half-lives of these metabolites ranged from 0.92 to 1.72 days in zebrafish . Additionally, the study highlighted that the S-enantiomers of these compounds were more toxic than their R counterparts.

Enzymatic Activity

EHPP has been shown to interact with various enzymes, particularly lipases. Its mode of action involves enhancing enzymatic activity, which is crucial for its role in biochemical pathways related to herbicide degradation . A notable study utilized Aspergillus oryzae mycelium for the kinetic resolution of EHPP, achieving high optical purity (>99%) under optimized conditions .

Case Studies

  • Zebrafish Toxicity Study :
    • Objective : To assess the toxicity and metabolism of fenoxaprop-ethyl and its metabolites in aquatic organisms.
    • Findings : EHPP was less toxic than FE and showed significant oxidative stress indicators in zebrafish gill and liver tissues .
  • Enzymatic Resolution :
    • Objective : To improve the enantiomeric purity of EHPP.
    • Findings : The use of Aspergillus oryzae resulted in a high enantioselectivity for producing (R)-EHPP, making it suitable for industrial applications .

Summary of Biological Activities

Activity TypeDescription
Toxicity Lower toxicity compared to fenoxaprop-ethyl; S-enantiomers more toxic than R .
Enzymatic Interaction Enhances lipase activity; involved in herbicide degradation.
Metabolism Rapid metabolism in aquatic organisms; half-lives between 0.92–1.72 days .
Enantiomeric Purity High optical purity achieved via biocatalysis using Aspergillus oryzae .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-(4-hydroxyphenoxy)propanoate?

  • Methodology : The compound is synthesized via esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or via nucleophilic substitution. For example, reacting 4-hydroxyphenoxypropanoic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) in refluxing acetone (60–80°C for 6–12 hours) yields the ester .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 65% to 85% depending on stoichiometry and solvent choice.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm ester linkage (¹H NMR: δ ~4.1–4.3 ppm for CH₂CH₃; δ ~1.2–1.4 ppm for CH₃). Aromatic protons appear at δ ~6.7–7.2 ppm .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 60:40). Retention time ~8.2 minutes .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 211.1) confirms molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Oral acute toxicity (H302); avoid inhalation of dust/aerosols .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling.
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Experimental Design :

  • DoE Approach : Vary parameters (temperature, solvent, catalyst concentration) using a factorial design. For example, acetone vs. DMF as solvents may alter reaction rates due to polarity differences .
  • Side Products : Monitor for unreacted starting material (via TLC) or hydrolyzed byproducts (e.g., 2-(4-hydroxyphenoxy)propanoic acid) using IR (broad O-H stretch at ~2500–3300 cm⁻¹) .

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?

  • Data Analysis : Compare logP values (e.g., Ethyl ester: logP 0.83 vs. methyl ester: 0.85) to assess lipophilicity-driven bioactivity differences .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., cyclooxygenase). Validate with in vitro assays (IC₅₀ measurements) .

Q. How does the compound interact with biological membranes or proteins in pharmacokinetic studies?

  • Methodology :

  • Liposome Binding Assays : Measure partitioning into lipid bilayers using fluorescence quenching (e.g., dansyl-labeled liposomes).
  • Serum Protein Binding : Use equilibrium dialysis to quantify binding to albumin (reported as % bound) .
    • Findings : Ethyl esters generally exhibit higher membrane permeability than carboxylic acids due to increased logP .

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSHPJWNMPBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983966
Record name Ethyl 2-(4-hydroxyphenoxy)propanoate
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65343-67-1
Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-hydroxyphenoxy)propionate
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Record name Ethyl 2-(4-hydroxyphenoxy)propanoate
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Record name Ethyl 2-(4-hydroxyphenoxy)propionate
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Synthesis routes and methods I

Procedure details

While stirring a mixture of 22.5 g of ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.5°) and 60 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After stirring at 20° to 30° C. for 2 hours and at 50° C. for 2 hours, 0.2 g of water was added, and the mixture was stirred for 2 hours. After cooling the reaction mixture to room temperature, 40 g of water was added. The aqueous layer was separated. The organic layer was washed with 40 g of water, followed by washing twice with 40 g of a 5% sodium hydrogen carbonate aqueous solution, then with 40 g of a 5% sodium hydrogen sulfite aqueous solution and further with 40 g of water. Then, the reaction mixture was concentrated by distilling off toluene under reduced pressure, and subjected to distillation under reduced pressure, whereby 16.5 g of (+)-ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2.2 g of (+)-ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.3° optical purity: 93%), 10 ml of methylene chloride and 2.6 g of m-chloroperbenzoic acid, was reacted for 2 hours under reflux, and after an addition of 0.5 g of water, further refluxed for 1 hour. After cooling, the reaction mixture was washed twice with 20 g of a 5% sodium hydrogen carbonate aqueous solution, then with 10 g of a 5% sodium hydrogen sulfite aqueous solution and further with 10 g of water. Then, the reaction mixture was concentrated by distilling off methylene chloride and then subjected to distillation under reduced pressure, whereby 1.1 g of ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg. [α]D25 =+40.6°, optical punity: 90%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

12.2 g of 4-hydroxybenzaldehyde, 30 g of (-)-ethyl lactate-tosylate ([α]D25 =-34.2°, optical purity: 96%), 20 g of potassium carbonate and 100 g of acetonitrile, were mixed, and the mixture was refluxed for 5 hours and then cooled to room temperature. The reaction mixture was treated in the same manner as in Reference Example 3, whereby 20.0 g of (+)-ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg. [α]D25 =+51.5°, optical purity: 93%.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
(-)-ethyl lactate tosylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-(4-hydroxyphenoxy)propanoate
Ethyl 2-(4-hydroxyphenoxy)propanoate

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